Acide naphtalène-2,6-disulfonique

Vue d'ensemble

Description

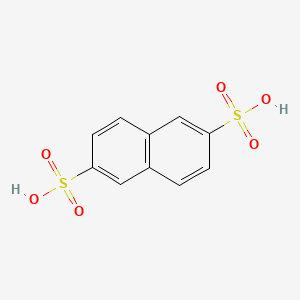

L'acide naphtalène-2,6-disulfonique est un composé organique appartenant à la classe des naphtalènesulfonates. Il est caractérisé par la présence de deux groupes d'acide sulfonique liés aux 2e et 6e positions du cycle naphtalène. Ce composé est connu pour sa grande solubilité dans l'eau et sa stabilité dans diverses conditions, ce qui en fait une substance précieuse dans de multiples applications industrielles et scientifiques .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Naphthalene-2,6-disulfonic acid primarily targets the Bacterioferritin comigratory protein in Xanthomonas campestris pv. campestris (strain ATCC 33913 / NCPPB 528 / LMG 568) and L-lactate dehydrogenase in Plasmodium falciparum (isolate CDC / Honduras) . These proteins play crucial roles in bacterial iron storage and energy production, respectively .

Mode of Action

Biochemical Pathways

It is known that this compound can undergo regioselective 1,2-dioxygenation, leading to desulfonation and catabolism to 5-sulfosalicylic acid .

Pharmacokinetics

It is known that this compound is highly water-soluble , which could potentially influence its bioavailability and distribution within the body .

Result of Action

Its interaction with its targets could potentially disrupt their normal functions, leading to changes in cellular processes such as iron storage and energy production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Naphthalene-2,6-disulfonic acid. For instance, its high water solubility suggests that it could be easily distributed in aquatic systems. Moreover, it has been used in geothermal reservoirs as new fluorescent tracers , indicating that it can remain stable and active under high-temperature conditions.

Analyse Biochimique

Biochemical Properties

Naphthalene-2,6-disulfonic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as L-lactate dehydrogenase and bacterioferritin comigratory protein. These interactions are crucial as they can influence the activity and function of these enzymes. For instance, naphthalene-2,6-disulfonic acid can act as an inhibitor or activator, depending on the specific enzyme and the conditions of the reaction .

Cellular Effects

Naphthalene-2,6-disulfonic acid has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects are critical in understanding how naphthalene-2,6-disulfonic acid can be used in therapeutic applications .

Molecular Mechanism

The molecular mechanism of naphthalene-2,6-disulfonic acid involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. Additionally, naphthalene-2,6-disulfonic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are essential for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalene-2,6-disulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that naphthalene-2,6-disulfonic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, highlighting the importance of monitoring the compound’s stability in experimental settings .

Dosage Effects in Animal Models

The effects of naphthalene-2,6-disulfonic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of signaling pathways. At higher doses, naphthalene-2,6-disulfonic acid can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding these dosage effects is crucial for determining the therapeutic potential of the compound .

Metabolic Pathways

Naphthalene-2,6-disulfonic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. For example, naphthalene-2,6-disulfonic acid can influence the activity of enzymes involved in the breakdown of other compounds, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, naphthalene-2,6-disulfonic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding the transport and distribution of naphthalene-2,6-disulfonic acid is essential for elucidating its overall biochemical effects .

Subcellular Localization

The subcellular localization of naphthalene-2,6-disulfonic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of naphthalene-2,6-disulfonic acid can affect its activity and function, making it an important aspect of its biochemical analysis .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide naphtalène-2,6-disulfonique est généralement synthétisé par sulfonation du naphtalène avec de l'acide sulfurique. Le processus implique l'ajout de naphtalène à un mélange d'acide sulfurique et de trioxyde de soufre à une température de 135°C. La réaction est ensuite terminée en chauffant le mélange à 170-175°C pendant environ 5 heures. Après la réaction, le mélange est refroidi dans de l'eau et le sel disodique de l'this compound est précipité par l'ajout de chlorure de sodium et de sulfate de sodium .

Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound suit un processus similaire, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit. L'utilisation du vide et des températures contrôlées permet de concentrer les solutions et d'isoler efficacement le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : L'acide naphtalène-2,6-disulfonique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former de l'acide naphtalène-2,6-dicarboxylique dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir les groupes d'acide sulfonique en sels sulfonates.

Substitution : Les groupes d'acide sulfonique peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les alcools peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Acide naphtalène-2,6-dicarboxylique.

Réduction : Sels de naphtalène-2,6-disulfonate.

Substitution : Divers dérivés naphtaléniques substitués.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec les cibles moléculaires par le biais d'interactions électrostatiques. Les groupes d'acide sulfonique peuvent former de fortes liaisons hydrogène et des interactions ioniques avec divers substrats. Dans le traitement des eaux usées, par exemple, il agit comme un adsorbant en éliminant les polluants organiques par des interactions électrostatiques entre les groupes sulfonates chargés négativement et les fragments chargés positivement sur les polluants.

Composés similaires :

- Acide naphtalène-1,5-disulfonique

- Acide naphtalène-1,6-disulfonique

- Acide naphtalène-2,7-disulfonique

- Acide naphtalène-1-sulfonique

- Acide naphtalène-2-sulfonique

Comparaison : L'this compound est unique en raison du positionnement spécifique de ses groupes d'acide sulfonique, ce qui lui confère des propriétés chimiques et physiques distinctes. Comparé aux autres naphtalènesulfonates, il présente une solubilité et une stabilité supérieures dans diverses conditions, ce qui le rend plus adapté aux applications nécessitant ces propriétés .

Comparaison Avec Des Composés Similaires

- Naphthalene-1,5-disulfonic acid

- Naphthalene-1,6-disulfonic acid

- Naphthalene-2,7-disulfonic acid

- Naphthalene-1-sulfonic acid

- Naphthalene-2-sulfonic acid

Comparison: Naphthalene-2,6-disulfonic acid is unique due to its specific positioning of the sulfonic acid groups, which imparts distinct chemical and physical properties. Compared to other naphthalene sulfonates, it exhibits higher solubility and stability under various conditions, making it more suitable for applications requiring these properties .

Propriétés

IUPAC Name |

naphthalene-2,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITZJYAVATZPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1655-45-4 (di-hydrochloride salt) | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060385 | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-75-9 | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naphthalene-2,6-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOR133U3TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

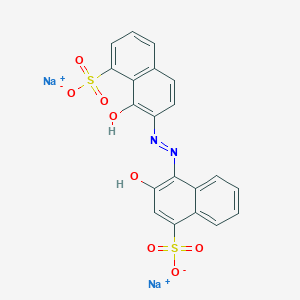

Q1: How is Naphthalene-2,6-disulfonic acid involved in research related to the P2Y11 receptor?

A1: While Naphthalene-2,6-disulfonic acid itself doesn't directly interact with the P2Y11 receptor, it forms the backbone of a potent and selective P2Y11 receptor antagonist called NF340 [4,4′-(carbonylbis(imino-3,1-(4-methyl-phenylene)carbonylimino))bis(naphthalene-2,6-disulfonic acid) tetrasodium salt] []. Researchers utilize NF340 to investigate the role of the P2Y11 receptor, a G protein-coupled receptor involved in immune system modulation. NF340 effectively blocks the action of both the natural P2Y11 agonist, Adenosine-5′-O-(3-thio)triphosphate (ATPγS), and the synthetic agonist NF546, helping researchers understand P2Y11 signaling pathways [].

Q2: Can microorganisms break down Naphthalene-2,6-disulfonic acid?

A2: Yes, a Moraxella species isolated from an industrial sewage plant demonstrated the ability to degrade Naphthalene-2,6-disulfonic acid []. This bacterium utilizes a regioselective 1,2-dioxygenation mechanism to remove the sulfonate groups, ultimately leading to the formation of 5-sulfosalicylic acid, which it can then use as an energy source []. This discovery highlights the biodegradation potential of certain microorganisms for environmentally relevant compounds like Naphthalene-2,6-disulfonic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)